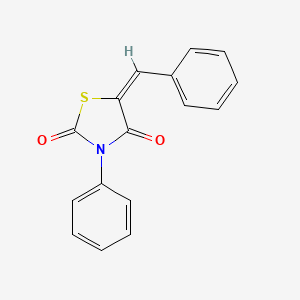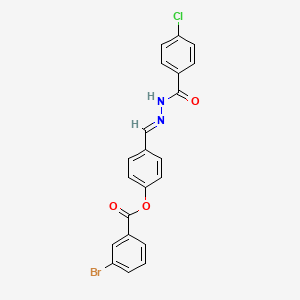
Diethyl propanamidopropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl propanamidopropanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless, oily liquid with a mild odor and is soluble in most organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl propanamidopropanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Malonic acid+2EthanolH2SO4Diethyl propanamidopropanedioate+Water
The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water and the use of excess ethanol to ensure complete conversion of malonic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl propanamidopropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and ethanol.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.
Major Products Formed
Alkylation: Alkylated malonic esters.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Acetic acid and ethanol.
Applications De Recherche Scientifique
Diethyl propanamidopropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of various drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl propanamidopropanedioate in chemical reactions involves the formation of enolate ions. The compound’s alpha-hydrogens are relatively acidic due to the presence of two electron-withdrawing ester groups. When treated with a strong base, the alpha-hydrogens are deprotonated to form enolate ions, which can then participate in nucleophilic substitution or addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another name for diethyl propanamidopropanedioate, commonly used in similar reactions.
Ethyl acetoacetate: A similar compound used in the synthesis of various organic compounds.
Malonic acid: The parent compound of this compound, used in similar synthetic applications.
Uniqueness
This compound is unique due to its dual ester functionality, which makes it highly reactive and versatile in organic synthesis. Its ability to form enolate ions readily allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
88744-16-5 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
diethyl 2-(propanoylamino)propanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h8H,4-6H2,1-3H3,(H,11,12) |
Clé InChI |
FDEDTSWJULBKKT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)

![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)

![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)




